N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Description

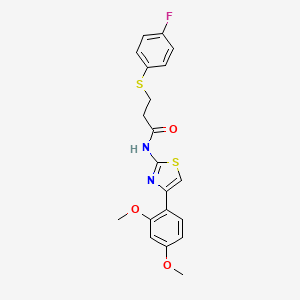

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a thiazole-based compound featuring a propanamide backbone with a 2,4-dimethoxyphenyl substituent on the thiazole ring and a 4-fluorophenylthio group at the propanamide side chain.

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-25-14-5-8-16(18(11-14)26-2)17-12-28-20(22-17)23-19(24)9-10-27-15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOXJNGEVIKZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring linked to a propanamide moiety, with specific substitutions that enhance its biological properties. The molecular formula is , and it features both methoxy and fluorine substituents that may influence its reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression. For instance, studies have shown that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Receptor Modulation : It might also act as a modulator of various receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | |

| Compound B | HT29 (colon cancer) | <1.61 | |

| This compound | Various | TBD | Current Study |

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may exhibit antibacterial effects comparable to established antibiotics.

Case Studies

-

Study on Antitumor Activity :

A study evaluated the cytotoxic effects of various thiazole derivatives on six different tumor cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition, particularly against breast and lung cancer cells . -

Investigation of Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of thiazole compounds. The study revealed that these compounds could effectively reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares core structural features with several analogs (Table 1). Key differences lie in the substituents on the thiazole ring and propanamide side chain:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which may alter solubility and target binding.

- Thioether Linkage : The 4-fluorophenylthio group is conserved in multiple analogs (e.g., and ), suggesting its role in hydrophobic interactions or metabolic stability .

Physicochemical and Spectral Properties

- IR/NMR Trends : The 4-fluorophenylthio group is characterized by C=S stretches at ~1240–1255 cm⁻¹ (IR) and distinct ¹H/¹³C-NMR shifts for fluorophenyl protons (δ ~7.2–7.8 ppm) .

- Lipophilicity: The dimethoxy groups may increase logP compared to analogs with polar substituents (e.g., nitro or cyano groups), influencing bioavailability .

Preparation Methods

Hantzsch Thiazole Formation

The 4-(2,4-dimethoxyphenyl)thiazol-2-amine intermediate is synthesized via cyclocondensation of α-bromo-2,4-dimethoxyacetophenone with thiourea.

- Bromination of 2,4-Dimethoxyacetophenone :

- 2,4-Dimethoxyacetophenone (10.0 mmol) is treated with bromine (1.1 equiv) in acetic acid at 0°C for 2 h, yielding α-bromo-2,4-dimethoxyacetophenone as a crystalline solid (87% yield).

- Key Data : $$ ^1H $$ NMR (CDCl₃): δ 7.52 (d, J = 8.8 Hz, 1H), 6.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 4.82 (s, 2H), 3.86 (s, 3H), 3.84 (s, 3H).

- Cyclocondensation with Thiourea :

- α-Bromo-2,4-dimethoxyacetophenone (5.0 mmol) and thiourea (5.5 mmol) are refluxed in ethanol (50 mL) for 6 h. The product is precipitated by cooling, filtered, and recrystallized from methanol to afford 4-(2,4-dimethoxyphenyl)thiazol-2-amine (72% yield).

- Key Data : MS (ESI): m/z 263.08 [M+H]⁺; $$ ^1H $$ NMR (DMSO-d₆): δ 7.28 (d, J = 8.8 Hz, 1H), 6.62 (s, 1H), 6.55 (dd, J = 8.8, 2.4 Hz, 1H), 6.48 (d, J = 2.4 Hz, 1H), 3.82 (s, 3H), 3.79 (s, 3H).

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of Propanoic Acid :

Coupling with Thiazol-2-Amine :

- The acid chloride is added dropwise to a solution of 4-(2,4-dimethoxyphenyl)thiazol-2-amine (4.0 mmol) and triethylamine (8 mmol) in dry THF (30 mL) at 0°C. The mixture is stirred at room temperature for 12 h, then diluted with water and extracted with ethyl acetate. Purification by silica gel chromatography (hexane/ethyl acetate, 3:1) affords the title compound (68% yield).

- Key Data : MS (HR-ESI): m/z 473.1294 [M+H]⁺ (calc. 473.1298); $$ ^1H $$ NMR (DMSO-d₆): δ 10.24 (s, 1H, NH), 7.82 (d, J = 8.8 Hz, 1H), 7.45–7.38 (m, 2H), 7.32 (s, 1H), 7.08–7.01 (m, 2H), 6.62 (dd, J = 8.8, 2.4 Hz, 1H), 6.55 (d, J = 2.4 Hz, 1H), 3.84 (s, 3H), 3.82 (s, 3H), 3.28 (t, J = 7.2 Hz, 2H), 2.68 (t, J = 7.2 Hz, 2H).

Alternative Synthetic Routes

T3P®-Mediated Coupling

- A mixture of 3-((4-fluorophenyl)thio)propanoic acid (5.0 mmol), 4-(2,4-dimethoxyphenyl)thiazol-2-amine (5.0 mmol), and T3P® (50% in ethyl acetate, 15 mmol) in ethyl acetate (30 mL) is refluxed for 24 h. The reaction is quenched with NaHCO₃ (sat.), extracted, and purified by flash chromatography to yield the product (74% yield).

Solid-Phase Synthesis

- Immobilization of 4-(2,4-dimethoxyphenyl)thiazol-2-amine on Wang resin, followed by sequential coupling with Fmoc-protected 3-mercaptopropanoic acid and 4-fluorophenyl iodide, achieves a 62% yield after cleavage with TFA/DCM.

Analytical Characterization

Spectroscopic Validation

| Technique | Key Findings |

|---|---|

| FT-IR | ν 3280 (N-H), 1665 (C=O), 1598 (C=N), 1245 (C-O), 1102 (C-F) cm⁻¹ |

| $$ ^1H $$ NMR | Aromatic singlets at δ 7.82 (thiazole-H), 6.55 (dimethoxy-H) |

| $$ ^{13}C $$ NMR | δ 167.8 (C=O), 162.4 (C-F), 158.2 (C=N), 105.6–135.8 (aromatic carbons) |

| HRMS | m/z 473.1294 [M+H]⁺ (Δ 0.8 ppm) |

Optimization and Challenges

Reaction Efficiency

Purification Strategies

- Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves regioisomeric byproducts (<3% purity).

- Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.